molecular formula C9H7Br2NO4 B2496287 2,3-Dibromo-3-(3-nitrophenyl)propanoic acid CAS No. 18193-72-1

2,3-Dibromo-3-(3-nitrophenyl)propanoic acid

Cat. No.: B2496287
CAS No.: 18193-72-1
M. Wt: 352.966
InChI Key: AYUJMWVMPDGXFF-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H7Br2NO4 It is characterized by the presence of two bromine atoms, a nitro group, and a carboxylic acid group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-3-(3-nitrophenyl)propanoic acid can be synthesized through the bromination of trans-cinnamic acid. The reaction involves the addition of bromine to the double bond of trans-cinnamic acid, resulting in the formation of the dibromo derivative. The reaction is typically carried out in an ethanol-water mixture (1:1) to facilitate crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of appropriate solvents and catalysts can optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 3-(3-nitrophenyl)propanoic acid derivatives.

    Reduction: Formation of 2,3-dibromo-3-(3-aminophenyl)propanoic acid.

    Oxidation: Formation of oxidized carboxylic acid derivatives.

Scientific Research Applications

2,3-Dibromo-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro functionalities into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-(3-nitrophenyl)propanoic acid involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can affect the compound’s reactivity and binding affinity to various targets, influencing its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-3-phenylpropanoic acid: Lacks the nitro group, resulting in different reactivity and applications.

    Methyl 2,3-dibromo-3-(3-nitrophenyl)propanoate: An ester derivative with similar structural features but different chemical properties.

    2,3-Dibromo-3-(2-nitrophenyl)propanoic acid: Similar structure with the nitro group in a different position, affecting its reactivity and applications.

Uniqueness

2,3-Dibromo-3-(3-nitrophenyl)propanoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,3-dibromo-3-(3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO4/c10-7(8(11)9(13)14)5-2-1-3-6(4-5)12(15)16/h1-4,7-8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUJMWVMPDGXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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